2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
The compound 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based derivative featuring a trifluoromethyl group at position 4, a cyano group at position 3, and a 4-methoxyphenyl substituent at position 6 of the pyridine ring.
Properties
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-24-10-4-2-9(3-5-10)13-6-12(16(17,18)19)11(7-20)15(22-13)25-8-14(21)23/h2-6H,8H2,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEZJFGDBJXPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-2-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities based on case studies and experimental findings.
Antimicrobial Properties
Studies have demonstrated the antimicrobial efficacy of related pyridine derivatives against various bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 20 |
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
These results suggest potential applications in developing new antimicrobial agents for treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound's structural features may also contribute to its anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Disruption of cellular signaling pathways
Experimental studies have shown that derivatives of this compound can effectively reduce tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for cancer therapy .
Industrial Applications
Due to its promising biological activities, 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has potential applications in both pharmaceuticals and agrochemicals:
- Pharmaceuticals : Development of new antimicrobial and anticancer drugs.
- Agrochemicals : Potential use as a pesticide or herbicide due to its insecticidal properties against pests like Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm) which have shown high lethality rates in preliminary studies .
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The sulfur atom can also form covalent bonds with target proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in:
- Substituents on the pyridine ring (e.g., phenyl, fluorophenyl, benzyl).
- Modifications to the acetamide group (e.g., aryl vs. alkyl substituents).
- Presence of halogens (e.g., Cl, F) or heterocyclic groups (e.g., thiophene).
Comparative Analysis
Table 1: Structural and Molecular Comparisons
Functional Implications
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl and cyano groups in all analogs enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets .
Substituent Effects on Bioactivity :
- Fluorine (in 4-fluorophenyl analogs) increases binding affinity due to its high electronegativity and ability to form hydrogen bonds .
- Chlorine (e.g., in ) enhances lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility .
Table 2: Notable Analytical Observations
Q & A
Q. How should researchers analyze conflicting crystallographic data on bond angles in the pyridine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
